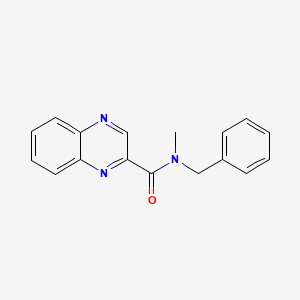
2-chloro-N-cyclopentyl-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopentyl-6-fluorobenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. It was first developed in the late 1990s by Abbott Laboratories and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-chloro-N-cyclopentyl-6-fluorobenzamide acts on a specific type of receptor in the brain known as the alpha-4 beta-2 nicotinic acetylcholine receptor. When 2-chloro-N-cyclopentyl-6-fluorobenzamide binds to this receptor, it causes the release of several neurotransmitters, including dopamine, serotonin, and noradrenaline. These neurotransmitters then activate various pathways in the brain that are involved in pain perception and addiction.
Biochemical and Physiological Effects:
2-chloro-N-cyclopentyl-6-fluorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and noradrenaline in the brain, which can lead to feelings of euphoria and pleasure. 2-chloro-N-cyclopentyl-6-fluorobenzamide has also been shown to decrease the release of glutamate, a neurotransmitter that is involved in pain perception. This can lead to a reduction in pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-cyclopentyl-6-fluorobenzamide in lab experiments is that it is a highly selective agonist for the alpha-4 beta-2 nicotinic acetylcholine receptor. This means that it has a very specific target in the brain, which can make it easier to study the effects of 2-chloro-N-cyclopentyl-6-fluorobenzamide on pain perception and addiction. However, one limitation of using 2-chloro-N-cyclopentyl-6-fluorobenzamide in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the body.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-cyclopentyl-6-fluorobenzamide. One area of research is the development of more potent and selective analogs of 2-chloro-N-cyclopentyl-6-fluorobenzamide. Another area of research is the identification of other receptors that 2-chloro-N-cyclopentyl-6-fluorobenzamide may interact with, which could lead to the discovery of new therapeutic targets for pain and addiction. Additionally, more research is needed to understand the long-term effects of 2-chloro-N-cyclopentyl-6-fluorobenzamide on the brain and body.
Métodos De Síntesis
The synthesis of 2-chloro-N-cyclopentyl-6-fluorobenzamide involves several steps, including the reaction of 2-chloro-6-fluoroaniline with cyclopentyl magnesium bromide, followed by the reaction of the resulting intermediate with chloroformate. The final product is obtained by reacting the intermediate with ammonia. This synthesis method has been optimized over the years, resulting in higher yields and purity of 2-chloro-N-cyclopentyl-6-fluorobenzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclopentyl-6-fluorobenzamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in relieving pain in animal models of acute and chronic pain. 2-chloro-N-cyclopentyl-6-fluorobenzamide has also been studied for its potential use in treating nicotine addiction, as it has been shown to activate the same receptors in the brain that nicotine does. Furthermore, 2-chloro-N-cyclopentyl-6-fluorobenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory pain.
Propiedades
IUPAC Name |
2-chloro-N-cyclopentyl-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVVMBNRWNFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)
![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)
![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)



![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)

![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)